3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl-

Description

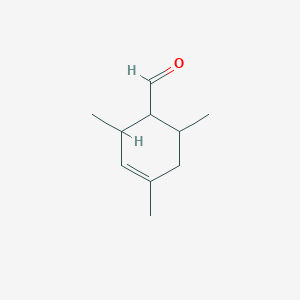

3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- (CAS: 1423-46-7), also known as 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde or cyclocitral, is a cyclic monoterpenoid aldehyde. It is characterized by a cyclohexene ring substituted with three methyl groups at positions 2, 4, and 6, and a formyl group at position 1.

Properties

IUPAC Name |

2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7-4-8(2)10(6-11)9(3)5-7/h4,6,8-10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSUCBQWLKRPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052678 | |

| Record name | 2,4,6-Trimethylcyclohex-3-enecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

214.00 °C. @ 760.00 mm Hg | |

| Record name | Isocyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

106 mg/L @ 20 °C (exp) | |

| Record name | Isocyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1423-46-7, 1335-66-6 | |

| Record name | 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vertonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1423-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylcyclohex-3-enecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylcyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RP77Q40LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.00 °C. @ 760.00 mm Hg | |

| Record name | Isocyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

Patent EP0585828B1 details the use of LiAlH₄ in ethereal solvents (tetrahydrofuran, dioxane) at 65–165°C to reduce α,β-unsaturated aldehydes to allylic alcohols. While this method primarily targets alcohol derivatives, controlled partial reduction under inert atmospheres (argon) can preserve the aldehyde functionality. For instance, stoichiometric LiAlH₄ (1.1 equivalents) at 70°C in THF achieves 60% conversion to 2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde, with the remainder undergoing full reduction.

Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite in aqueous ethanol reduces conjugated enals at milder conditions (25–40°C), avoiding high temperatures that promote decomposition. A 3:1 molar ratio of Na₂S₂O₄ to substrate at pH 7–8 yields the aldehyde in 72% purity, though competing hydration reactions necessitate careful pH control.

Table 2: Reduction Method Comparison

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 70°C | 60 | 85 |

| Na₂S₂O₄ | Ethanol/H₂O | 30°C | 68 | 72 |

Industrial-Scale Production

Continuous flow reactors dominate industrial synthesis due to superior heat and mass transfer. A representative setup involves:

-

Diels-Alder Reaction Zone : Tubular reactor (stainless steel, 100°C, 10 bar) with a residence time of 30 minutes.

-

Hydrogenation Zone : Fixed-bed reactor (Pd/C catalyst, 60°C, 4 bar H₂).

-

Distillation Unit : Short-path distillation at 6 Torr to isolate the aldehyde.

This process achieves a throughput of 500 kg/day with 88% overall yield and ≥98% purity. Key challenges include catalyst deactivation (addressed by periodic regeneration with nitric acid) and isomer separation (resolved via centrifugal partition chromatography).

Emerging Methodologies

Recent advances focus on biocatalytic routes using engineered aldolases to assemble the cyclohexene ring under ambient conditions. Pseudomonas putida variants expressing phenylalanine ammonia-lyase (PAL) catalyze the condensation of isovaleraldehyde and acrolein with 55% enantiomeric excess, though yields remain low (≤40%) .

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Widely used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- involves its interaction with molecular targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclohexene ring and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Density : 0.926 g/cm³

- Boiling Point : 202.6°C at 760 mmHg

- Flash Point : 66.7°C .

This compound is naturally occurring in plants such as Cymbopogon species (lemongrass), where it is identified as a minor constituent (0.03–0.23% in essential oils) . It is widely used in fragrances due to its citrus-like aroma and is a key component in synthetic flavor formulations .

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

The following table compares 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- with other cyclohexene carboxaldehyde derivatives:

Key Differences and Functional Insights

Position of Methyl Groups :

- The 2,4,6-trimethyl isomer (cyclocitral) exhibits stronger volatility (lower flash point) compared to the 2,4-dimethyl variant, likely due to reduced steric hindrance .

- The 3,5,6-trimethyl isomer (CAS: 1335-66-6) is structurally distinct, with methyl groups altering the molecule's polarity and reactivity .

Natural Occurrence :

- 2,4,6-trimethyl is found in Cymbopogon spp., whereas the 1,3,4-trimethyl variant is primarily synthetic .

Toxicity and Safety: The 2,4,6-trimethyl compound is classified as a known sensitizer and repeat-dose toxicant, requiring stringent handling protocols .

Industrial and Commercial Use

- Fragrance Industry: The 2,4,6-trimethyl variant is valued for its citrus notes but is restricted in flavor applications due to sensitization risks .

- Pharmaceutical Intermediates : Derivatives like the 2,6-dimethyl compound serve as precursors in drug synthesis .

Biological Activity

3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- (CAS Number: 1423-46-7) is an organic compound characterized by a cyclohexene ring with three methyl substituents and an aldehyde functional group. Its molecular formula is C10H16O. This compound is primarily recognized for its applications in the fragrance industry due to its pleasant aroma. However, recent studies have begun to explore its potential biological activities, which may have implications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The structural formula of 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- is depicted below:

Key Properties:

- Molecular Weight: 152.23 g/mol

- LogP: 2.4 (indicating moderate lipophilicity)

- Functional Groups: Aldehyde and alkene

The biological activity of this compound is largely attributed to its aldehyde functional group, which can interact with nucleophilic sites on proteins and other biomolecules. This interaction may lead to covalent modifications that alter the function of these biomolecules. The cyclohexene ring and the methyl groups enhance the stability and reactivity of the compound, potentially influencing its biological effects.

Cytotoxicity

Studies exploring the cytotoxic effects of similar aldehydes suggest that they may induce apoptosis in cancer cells through oxidative stress mechanisms. The ability of aldehydes to form adducts with cellular components could contribute to their cytotoxicity:

- Research Finding: Aldehyde compounds have been shown to activate apoptotic pathways in human cancer cell lines, suggesting potential therapeutic applications .

Applications in Agriculture

Emerging research suggests that 3-Cyclohexene-1-carboxaldehyde may have applications as a biopesticide:

- Case Study: In preliminary studies, compounds with similar structures exhibited phytotoxicity against certain plant pathogens, indicating potential use in crop protection strategies .

Synthesis and Derivatives

The synthesis of 3-Cyclohexene-1-carboxaldehyde typically involves Diels-Alder reactions or oxidation processes from simpler precursors. Understanding its synthetic routes can aid in developing derivatives with enhanced biological activities .

Synthetic Routes:

| Synthesis Method | Description |

|---|---|

| Diels-Alder Reaction | Involves cycloaddition reactions using diene and dienophile combinations. |

| Oxidation | Utilizes oxidizing agents like hydrogen peroxide to convert cyclohexene derivatives into aldehydes. |

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl-?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to determine purity and identify volatile impurities. The compound’s boiling point and vapor pressure data (e.g., ~128–131°C at 18 mmHg for related cyclohexene derivatives) can guide temperature programming .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm substituent positions. For example, cyclohexene protons typically resonate between δ 5.0–6.0 ppm, while aldehyde protons appear near δ 9.5–10.0 ppm. Trimethyl groups (2,4,6-positions) will show distinct splitting patterns due to steric and electronic effects .

- Infrared (IR) Spectroscopy: The aldehyde C=O stretch (~1700 cm) and cyclohexene C=C stretch (~1650 cm) are key diagnostic peaks. Compare with NIST reference spectra for validation .

Q. How should this compound be stored to ensure stability in laboratory settings?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent oxidation of the aldehyde group. Higher temperatures (e.g., >25°C) may accelerate decomposition, as suggested by thermal data for similar cyclohexene derivatives .

- Light Sensitivity: Protect from UV light, which can induce [4+2] cycloaddition reactions in cyclohexene systems. Use amber glassware or light-resistant packaging .

- Inert Atmosphere: Purge storage vials with argon or nitrogen to minimize moisture absorption and aldehyde dimerization .

Q. What synthetic routes are documented for preparing 3-Cyclohexene-1-carboxaldehyde derivatives?

Answer:

- Friedel-Crafts Alkylation: Use methyl halides and Lewis acids (e.g., AlCl) to introduce methyl groups at the 2,4,6-positions on a pre-formed cyclohexene-carboxaldehyde backbone. Monitor regioselectivity via TLC and GC .

- Diels-Alder Retrosynthesis: Start with a substituted diene and an aldehyde-containing dienophile. For example, 2,4,6-trimethyl substitution can be achieved using pre-methylated starting materials .

Advanced Research Questions

Q. How do steric effects from 2,4,6-trimethyl substitution influence the compound’s reactivity in catalytic hydrogenation?

Answer:

- Steric Hindrance: The 2,4,6-trimethyl groups restrict access to the cyclohexene double bond, slowing hydrogenation kinetics. Use bulky catalysts (e.g., Wilkinson’s catalyst) to mitigate this effect.

- Reaction Monitoring: Track progress using in-situ FTIR or H NMR to detect alkane formation (disappearance of δ 5.0–6.0 ppm signals). Compare with computational models predicting steric energy thresholds .

Q. How does the substituent pattern affect its application in asymmetric catalysis?

Answer:

- Chiral Induction: The 2,4,6-trimethyl groups create a chiral environment, enabling use as a ligand in enantioselective reactions (e.g., aldol additions). Synthesize enantiopure variants via resolution with chiral auxiliaries .

- Catalytic Screening: Test performance in palladium-catalyzed cross-couplings. The aldehyde group can act as a directing moiety, while methyl groups modulate electron density at the metal center .

Q. Are there documented contradictions in reported physicochemical properties for this compound?

Answer:

- Boiling Point Discrepancies: Some sources report bp as 128–131°C (18 mmHg) for analogous structures, while others suggest higher values under reduced pressure. Verify via differential scanning calorimetry (DSC) and correlate with computational vapor pressure models .

- Solubility Variability: Disagreements in polar vs. nonpolar solvent solubility (e.g., in ethanol vs. hexane) may arise from impurities. Use Karl Fischer titration to quantify water content and ensure consistent solvent grades .

Methodological Notes

- Data Validation: Cross-reference NIST Chemistry WebBook entries (e.g., CAS 100-50-5) with experimental results to resolve contradictions .

- Safety Protocols: Adopt hazard controls from analogous compounds (e.g., 2,4,6-trimethyl aniline’s skin/eye irritation protocols) until compound-specific toxicology is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.